4-Nitrophenyl-beta-D-maltopyranoside
Overview
Description
4-Nitrophenyl-beta-D-maltopyranoside is a substrate for the amyloglucosidase enzyme . It releases a chromogenic end product, p-nitrophenol, which can be measured colorimetrically at 410 nm . It is a chromogenic substrate for β-maltosidase .
Synthesis Analysis
While specific synthesis methods for 4-Nitrophenyl-beta-D-maltopyranoside were not found, there are references to the synthesis of similar compounds . For a detailed synthesis process, it’s recommended to refer to the relevant scientific literature.Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl-beta-D-maltopyranoside is C18H25NO13 . Its molecular weight is 463.4 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis
While specific chemical reactions involving 4-Nitrophenyl-beta-D-maltopyranoside were not found, it’s known that it’s a substrate for the amyloglucosidase enzyme . For detailed chemical reaction analysis, it’s recommended to refer to the relevant scientific literature.Physical And Chemical Properties Analysis
4-Nitrophenyl-beta-D-maltopyranoside is a white to off-white crystalline powder . It yields a yellow solution upon cleavage . It has a molecular weight of 463.40 g/mol .Scientific Research Applications
Enzymatic Synthesis and Application
4-Nitrophenyl-beta-D-maltopyranoside has been used in enzymatic syntheses and applications. For example, Puchart and Biely (2007) described its use in the preparation of chromogenic substrates for endo-beta-1,4-xylanases. This process involved a self-transfer reaction catalyzed by beta-xylosidases from different sources, providing a means to quantify endo-beta-1,4-xylanase activity (Puchart & Biely, 2007).
NMR Approach in Gene Therapy
In gene therapy research, 4-Nitrophenyl-beta-D-maltopyranoside derivatives have shown potential. Cui et al. (2004) developed a novel NMR-sensitive molecule, 4-Fluoro-2-nitrophenyl-beta-D-galactopyranoside (PFONPG), that responds to beta-galactosidase, a product of the lacZ gene. This molecule facilitates noninvasive assaying of gene expression, offering insights into the success of transfection in gene therapy (Cui et al., 2004).
Diagnostic Application
2-Chloro-4-nitrophenyl-beta-D-galactopyranoside, a related compound, was synthesized and characterized for its application in diagnostics. Hwang and Scott (1993) highlighted its utility in enzyme immunoassays, particularly for enhancing sensitivity in assays for beta-galactosidase (Hwang & Scott, 1993).
Enzyme-coupled Assays
In biochemical studies, 4-Nitrophenyl-beta-D-maltopyranoside derivatives have been used for enzyme-coupled assays. Biely et al. (2004) tested its monoacetates as substrates for beta-xylosidase and various microbial carbohydrate esterases. This method allowed for the examination of positional specificity of these enzymes, crucial for understanding the structure-function relationship among carbohydrate esterases (Biely et al., 2004).
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl-beta-D-maltopyranoside is the amyloglucosidase enzyme . This enzyme plays a crucial role in the breakdown of complex carbohydrates, specifically maltose, into glucose.
Mode of Action
4-Nitrophenyl-beta-D-maltopyranoside acts as a substrate for the amyloglucosidase enzyme . The enzyme cleaves the compound, resulting in the release of a chromogenic end product, p-nitrophenol .
Pharmacokinetics
Its solubility in water (1960-2040 mg/mL) suggests that it may be readily absorbed and distributed in the body .
Result of Action
The action of the amyloglucosidase enzyme on 4-Nitrophenyl-beta-D-maltopyranoside results in the release of p-nitrophenol . This compound is chromogenic, meaning it can be detected colorimetrically, making 4-Nitrophenyl-beta-D-maltopyranoside useful in biochemical assays to measure the activity of the amyloglucosidase enzyme.
Action Environment
The action of 4-Nitrophenyl-beta-D-maltopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of the amyloglucosidase enzyme. The compound should be stored at -20°C and protected from light to maintain its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJZWFYUSNIPN-YMJSIHPXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl-beta-D-maltopyranoside | |
CAS RN |
56846-39-0 | |
Record name | 4-Nitrophenyl-beta-D-maltopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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